4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fluorinated aromatic ring and an imidazo[4,5-c]pyridine core
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Mode of Action
The compound this compound acts as a potent negative allosteric modulator (NAM) on the mGluR2 . This means it binds to a site on the mGluR2 receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .
Biochemical Pathways
As a negative allosteric modulator of mglur2, it likely influences the glutamatergic signaling pathway . This could have downstream effects on various neurological processes, potentially contributing to its therapeutic effects in neuropsychiatric disorders .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of mGluR2 activity. By acting as a negative allosteric modulator, it could reduce the activity of this receptor, potentially influencing various cellular processes regulated by glutamatergic signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the aromatic ring or the imidazo[4,5-c]pyridine core.
Substitution: The fluorinated aromatic ring can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and imidazo[4,5-c]pyridine derivatives, such as:
- 2-fluoro-4-methoxyphenyl-imidazo[4,5-c]pyridine
- 5-fluoro-2-methoxyphenyl-imidazo[4,5-c]pyridine
Uniqueness
4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-18-8-2-3-10(14)9(6-8)12-13-11(4-5-15-12)16-7-17-13/h2-3,6-7,12,15H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJUGAJEZMMXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2C3=C(CCN2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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